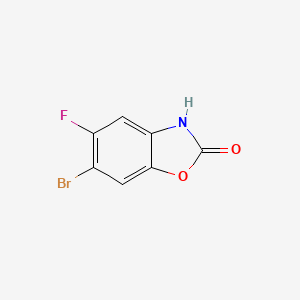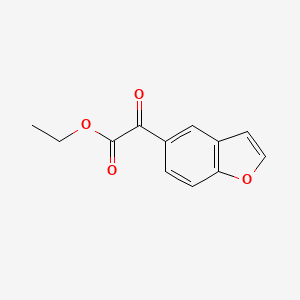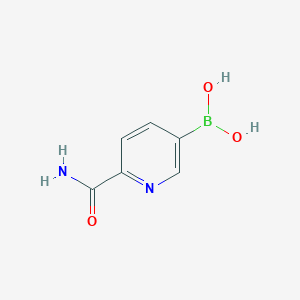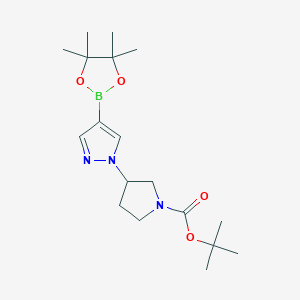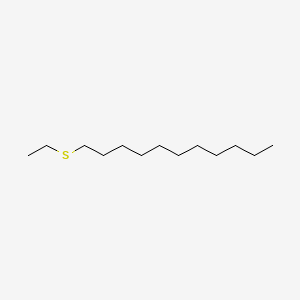
1-Ethylsulfanylundecane
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It could involve various techniques and reagents .Molecular Structure Analysis
The molecular structure can be analyzed using various spectroscopic methods and computational chemistry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, its reactivity, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, etc .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
Research on sulfanylalkanes, like those closely related to 1-ethylsulfanyl derivatives, has shown that these compounds can be synthesized for applications such as antimicrobial additives. For instance, a study on the synthesis and properties of aminomethoxy derivatives of 1-(ethylsulfanyl)alkanes demonstrates their potential as antimicrobial additives to lubricating oils and antiseptic substances against bacteria and fungi (Mamedbeyli et al., 2013). This suggests a potential for 1-Ethylsulfanylundecane to serve similar roles in material science and industrial applications, where its antimicrobial properties could be beneficial.
Inclusion Complexes and Agricultural Applications
Another area of application for related compounds is in the agricultural sector, particularly in the preservation of horticultural products. Studies have explored the encapsulation of ethylene inhibitors like 1-Methylcyclopropene (1-MCP) using cucurbit[6]uril for better preservation of fruits and vegetables (Zhang et al., 2011). This technology could potentially apply to 1-Ethylsulfanylundecane if it exhibits similar or beneficial properties for ethylene inhibition, suggesting its utility in extending the shelf life of perishable goods.
Electrochemical and Ionic Liquid Research
The exploration of sulfanylalkanes extends into the field of electrochemistry, where they might influence the development of ionic liquids and electrolytes for energy storage systems. Research into the physical and electrochemical properties of various ionic liquids, including those with ethylsulfanyl groups, has highlighted their potential in applications ranging from lithium/sulfur batteries to green solvents for industrial processes (Shamsipur et al., 2010; Lu et al., 2015). This points towards the possibility of employing 1-Ethylsulfanylundecane in developing new or improved electrolytes that offer enhanced performance and stability in energy storage applications.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-ethylsulfanylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28S/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWITQLVZPPUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703013 | |
| Record name | 1-(Ethylsulfanyl)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethylsulfanylundecane | |
CAS RN |
66577-30-8 | |
| Record name | 1-(Ethylsulfanyl)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



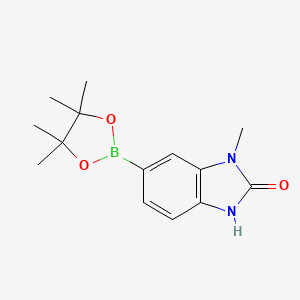



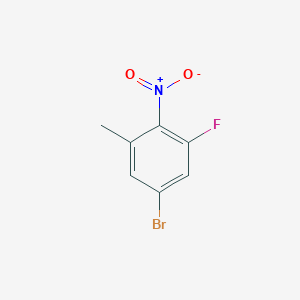
![5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1442195.png)
